molecular formula C10H17N3O B13641032 3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine

3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13641032
M. Wt: 195.26 g/mol
InChI Key: SLYWARLXTMGVDZ-UHFFFAOYSA-N
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Description

3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C9H15N3O It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(oxan-4-yl)-1H-pyrazole
  • 3-methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine
  • 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-ylmethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-methyl-1-(oxan-4-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C10H17N3O/c1-8-10(11)7-13(12-8)6-9-2-4-14-5-3-9/h7,9H,2-6,11H2,1H3

InChI Key

SLYWARLXTMGVDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2CCOCC2

Origin of Product

United States

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